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Compound of Interest

Compound Name: Oleanolic acid derivative 2

Cat. No.: B1139474 Get Quote

A Representative Protocol for the Synthesis of Bardoxolone Methyl (CDDO-Me)

For research, scientific, and drug development professionals.

Introduction

Oleanolic acid, a pentacyclic triterpenoid found in numerous plants, serves as a valuable

scaffold for the synthesis of derivatives with enhanced therapeutic properties. This document

provides a detailed protocol for the synthesis of a clinically significant oleanolic acid derivative.

Due to the ambiguity of the specific designation "oleanolic acid derivative 2" and the lack of a

publicly available, detailed synthesis protocol for the compound initially identified under this

name (CAS 211516-63-1), this protocol describes the synthesis of Bardoxolone Methyl (also

known as CDDO-Me or methyl 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oate). This derivative

is a potent anti-inflammatory and antioxidant agent and serves as an excellent and well-

documented representative example for the chemical modification of oleanolic acid.[1][2][3][4]

The described five-step synthesis is efficient, scalable, and proceeds with a good overall yield,

making it suitable for producing significant quantities for research and development.[2][5][6]

Data Presentation
The synthesis of Bardoxolone Methyl from oleanolic acid is a multi-step process involving key

transformations of the A and C rings, as well as the C-28 carboxylic acid. The quantitative data

for a representative synthesis are summarized in the table below.
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Step Reaction Key Reagents
Intermediate
Product

Reported Yield
(%)

1
Methyl

Esterification

Oleanolic Acid,

K₂CO₃, MeI

Methyl 3β-

hydroxyolean-12-

en-28-oate

~99%

2 C-Ring Oxidation

Methyl 3β-

hydroxyolean-12-

en-28-oate,

Iodobenzoic acid

Methyl 3β-

hydroxy-12-

oxoolean-9(11)-

en-28-oate

~87%

3
A-Ring Oxidation

& Epoxidation

Methyl 3β-

hydroxy-12-

oxoolean-9(11)-

en-28-oate, m-

CPBA

Epoxide

Intermediate
Not Isolated

4
Epoxide Opening

& Bromination

Epoxide

Intermediate,

HBr, Br₂

Methyl 2α-

bromo-3,12-

dioxoolean-

9(11)-en-28-oate

~82% (for steps

3 & 4)

5 Cyanation

Methyl 2α-

bromo-3,12-

dioxoolean-

9(11)-en-28-

oate, CuCN, KI

Bardoxolone

Methyl (Final

Product)

~73%

- Overall Yield - - ~50%

Experimental Protocols
This section provides a detailed methodology for the five-step synthesis of Bardoxolone Methyl

from oleanolic acid.

Step 1: Methyl Esterification of Oleanolic Acid

Objective: To protect the carboxylic acid group at the C-28 position as a methyl ester.
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Procedure:

Dissolve oleanolic acid in dimethylformamide (DMF).

Add potassium carbonate (K₂CO₃) and methyl iodide (MeI) to the solution.

Stir the reaction mixture at room temperature for 24 hours.

Upon completion, quench the reaction with water and extract the product with a suitable

organic solvent (e.g., ethyl acetate).

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure to yield methyl 3β-hydroxyolean-12-en-28-oate. The product is

typically of high purity and can be used in the next step without further purification.

Step 2: Oxidation of the C-Ring

Objective: To introduce a ketone at the C-12 position and shift the double bond to form an

enone system in the C-ring.

Procedure:

Dissolve the methyl ester intermediate from Step 1 in a mixture of fluorobenzene and

dimethyl sulfoxide (DMSO).

Add iodobenzoic acid to the solution.

Heat the mixture to 85°C and stir for 24 hours.

After cooling, dilute the reaction mixture with water and extract the product.

Purify the crude product by column chromatography to obtain methyl 3β-hydroxy-12-

oxoolean-9(11)-en-28-oate.

Step 3 & 4: Epoxidation, Oxidation, and Bromination

Objective: To oxidize the C-3 hydroxyl group and introduce a bromine atom at the C-2

position, preparing the A-ring for cyanation.
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Procedure:

Dissolve the product from Step 2 in dichloromethane (CH₂Cl₂).

Cool the solution to 0°C and add meta-chloroperoxybenzoic acid (m-CPBA). Stir the

reaction for 24 hours, allowing it to warm to room temperature. This forms an epoxide

intermediate.

Treat the resulting intermediate with hydrobromic acid (HBr) and bromine (Br₂) in acetic

acid.

Maintain the reaction at room temperature and then warm to 35°C for 24 hours.

Work up the reaction to isolate the bromo-enone intermediate, methyl 2α-bromo-3,12-

dioxoolean-9(11)-en-28-oate.

Step 5: Cyanation to Yield Bardoxolone Methyl

Objective: To introduce the C-2 cyano group via nucleophilic substitution to form the final

product.

Procedure:

Dissolve the bromo-enone from Step 4 in DMF.

Add copper(I) cyanide (CuCN) and potassium iodide (KI) to the mixture.

Heat the reaction to 120°C and stir for 24 hours.

After cooling, perform an aqueous workup and extract the product.

Purify the crude product by chromatography to yield Bardoxolone Methyl as the final

product.[5][6]

Mandatory Visualizations
Synthesis Workflow
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Synthesis of Bardoxolone Methyl

Oleanolic Acid Step 1: Methyl Esterification
(K2CO3, MeI, DMF)

Methyl 3β-hydroxyolean-
12-en-28-oate

Step 2: C-Ring Oxidation
(Iodobenzoic acid, DMSO)

Methyl 3β-hydroxy-12-oxoolean-
9(11)-en-28-oate

Steps 3 & 4: A-Ring Functionalization
(m-CPBA, HBr, Br2)

Methyl 2α-bromo-3,12-dioxoolean-
9(11)-en-28-oate

Step 5: Cyanation
(CuCN, KI, DMF)

Bardoxolone Methyl
(Final Product)

Click to download full resolution via product page

Caption: A flowchart illustrating the key stages in the synthesis of Bardoxolone Methyl.

Signaling Pathway
Bardoxolone Methyl is a known activator of the Nrf2 antioxidant response pathway and an

inhibitor of the pro-inflammatory NF-κB pathway.[1][3] Additionally, oleanolic acid derivatives

have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is often dysregulated

in cancer.[7][8][9][10][11]
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Caption: Signaling pathways modulated by Bardoxolone Methyl and related oleanolic acid

derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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